Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the tert-butyl group and the ethyl ester functionality adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functionalities.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-amino-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
The presence of the tert-butyl group in Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate distinguishes it from similar compounds
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-5-25-18(24)15-13-10-26-16(20)14(13)17(23)22(21-15)12-8-6-11(7-9-12)19(2,3)4/h6-10H,5,20H2,1-4H3 |
InChI Key |
KDRPKYXHGYJOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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